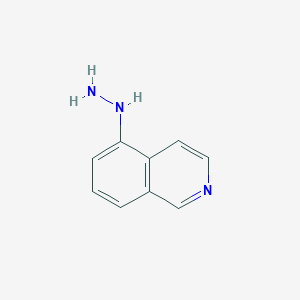![molecular formula C15H8BrFO4S B2554423 6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one CAS No. 904438-70-6](/img/structure/B2554423.png)
6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one” is a derivative of chromen-2-one, which is a type of coumarin . Coumarins are a class of phenolic substances found in many plants. They have a wide range of biological activities and are used in perfumes and pharmaceuticals .
Molecular Structure Analysis
The compound contains a chromen-2-one core, a bromine atom at the 6th position, and a 4-fluorophenylsulfonyl group at the 3rd position. The presence of these functional groups could significantly affect the compound’s reactivity and properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the bromine atom, which is a good leaving group, and the sulfonyl group, which is a strong electron-withdrawing group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromine atom might increase the compound’s density and boiling point, while the sulfonyl group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Degradation Kinetics and Pathways
6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one is studied for its degradation kinetics and pathways in various advanced oxidation processes. For instance, the study by Yang et al. (2014) focuses on the degradability of related compounds in processes like UV irradiation and Fenton reagent oxidation, indicating potential environmental applications.
Antimicrobial Properties
Compounds similar to 6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one have been synthesized and evaluated for their antimicrobial properties. For example, Darwish et al. (2014) synthesized heterocyclic compounds incorporating sulfamoyl moieties and evaluated their in vitro antibacterial and antifungal activities.
Dual Emission and Mechanofluorochromism
Research like that by Nishida et al. (2016) explores the dual emission and mechanofluorochromism of compounds related to 6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one. These studies are significant for the development of new materials with unique optical properties.
Redox Treatability
The redox treatability of similar compounds has been studied, indicating their potential in chemical processes and environmental applications. For instance, Bao et al. (2020) investigated the degradability of 6:2 fluorotelomer sulfonic acid, a related compound, under various conditions, highlighting its environmental relevance.
Synthesis of Chromene Derivatives
The synthesis of chromene derivatives, which are structurally similar to 6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one, has been explored in several studies. For example, Thadkapally et al. (2016) reported the base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones to produce 3-arylsulfonyl-4H-chromene derivatives.
Electrophilic Reagents and Regioselective Synthesis
The development of new reagents and synthesis methods is a key area of research. For example, Leng et al. (2018) introduced a new fluorosulfonylation reagent for regioselective synthesis of isoxazoles, demonstrating the versatility in chemical synthesis involving sulfonyl groups.
Antitumor Properties
Research into the antitumor properties of chromene derivatives is also significant. For example, Yin et al. (2013) discovered a potent antiproliferative agent against tumor cell lines, underscoring the potential of chromene derivatives in cancer research.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-bromo-3-(4-fluorophenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrFO4S/c16-10-1-6-13-9(7-10)8-14(15(18)21-13)22(19,20)12-4-2-11(17)3-5-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNQVVQPFZDGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrFO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Bromophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2554340.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2554345.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide](/img/structure/B2554346.png)
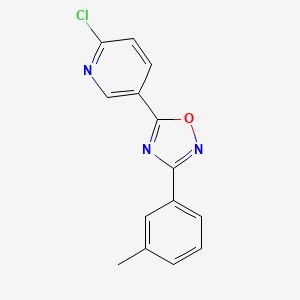
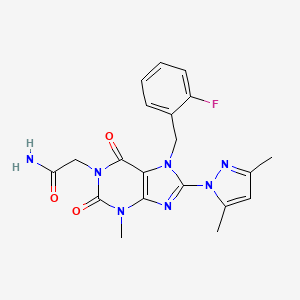
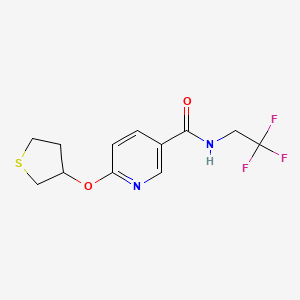

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2554356.png)
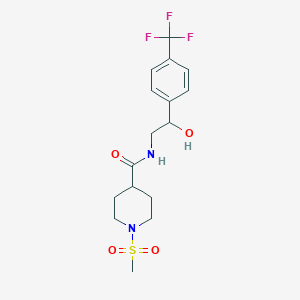
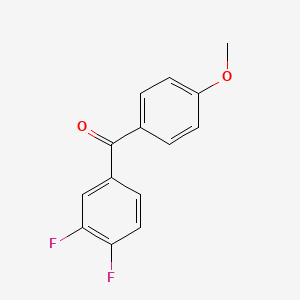
![5-((4-(tert-butyl)phenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2554360.png)
![2-Chloro-N-[(7-methoxy-1-benzofuran-2-yl)methyl]acetamide](/img/structure/B2554362.png)
